8-Methyl-1,5-diazecan-2-one

Medicinal Chemistry Drug Discovery Fragment-Based Screening

Researchers face assay interference from lipophilic fragments. 8-Methyl-1,5-diazecan-2-one (MW: 170.25 g/mol) solves this with a low predicted LogP (0.51), ensuring superior solubility for high-concentration biochemical or biophysical screens. • Aligns with the 'Rule of Three' for fragment libraries, minimizing aggregation risk. • Serves as a defined starting point for caspase-1 or Smac mimetic SAR, providing a vector for controlled lipophilicity modulation. • Supplied at 95% purity, ready for immediate use in SPR, NMR, or medicinal chemistry optimization.

Molecular Formula C9H18N2O
Molecular Weight 170.25 g/mol
Cat. No. B13205630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methyl-1,5-diazecan-2-one
Molecular FormulaC9H18N2O
Molecular Weight170.25 g/mol
Structural Identifiers
SMILESCC1CCNCCC(=O)NCC1
InChIInChI=1S/C9H18N2O/c1-8-2-5-10-6-4-9(12)11-7-3-8/h8,10H,2-7H2,1H3,(H,11,12)
InChIKeyHOMKMSSDFZLOFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Methyl-1,5-diazecan-2-one: A 1,5-Diazocan-2-one Scaffold


8-Methyl-1,5-diazecan-2-one (CAS: 2092453-84-2, MW: 170.25 g/mol) is a saturated ten-membered heterocyclic compound containing two nitrogen atoms at the 1- and 5-positions and a carbonyl group at the 2-position [1]. It belongs to the class of 1,5-diazocan-2-ones (also called 1,5-diazecan-2-ones), which are recognized as conformationally-constrained peptidomimetic scaffolds with emerging applications in medicinal chemistry, particularly as caspase-1 inhibitors and Smac mimetics [2]. The compound features a single methyl substituent at the 8-position, which differentiates it from the parent 1,5-diazecan-2-one and other analogs, and is typically available from screening compound suppliers at a standard research purity of 95% .

Scaffold 1,5-Diazocan-2-one peptidomimetic core for constrained analog design
Differentiation 8-Methyl substitution modulates lipophilicity versus parent or gem-dimethyl analogs
Use Context Fragment-based screening and SAR exploration around caspase-1/Smac pathways

8-Methyl vs. Parent Scaffolds: Physicochemical Differences


Substitution of the 1,5-diazecan-2-one core cannot be made generically, as the position and number of methyl groups directly impact key physicochemical properties that dictate a molecule's suitability for biological screening and downstream development. Simple substitution from a hydrogen to a single methyl group at the 8-position alters lipophilicity, hydrogen bonding potential, and conformational bias relative to the unsubstituted or gem-dimethyl analogs. These differences are quantifiable and directly impact computational drug-likeness predictions (e.g., Lipinski's Rule of Five) and empirical solubility, which are critical for researchers selecting a specific scaffold for medicinal chemistry optimization . A 'closest analog' selection must account for these specific, measurable differences to ensure that the chemical starting point aligns with the intended target product profile.

Methyl position‑dependent lipophilicity

Replacing 8‑methyl with 8,8‑dimethyl or the unsubstituted core shifts LogP, which may alter solubility and aggregation behavior in screening assays.

Conformational bias and SAR interpretation

Methyl substitution influences ring conformation and steric bulk; direct scaffold interchange can distort structure–activity relationships.

8-Methyl-1,5-diazecan-2-one vs. Closest Analogs


LogP and PSA: 8-Methyl vs. 8,8-Dimethyl Analog

The 8-Methyl-1,5-diazecan-2-one compound exhibits a significantly lower predicted LogP value (0.5122) compared to its 8,8-dimethylated analog (LogP: 0.9023) [REFS-1, REFS-2]. This indicates that the single methyl substitution results in a compound with greater polarity and predicted aqueous solubility, a crucial factor for fragment-based screening libraries where high solubility is desired to avoid false negatives. Both compounds share an identical Topological Polar Surface Area (TPSA) of 41.13 Ų [REFS-1, REFS-2].

LogP & TPSA
Head‑to‑head
8‑Methyl: LogP 0.51, TPSA 41.13 Ų
8,8‑Dimethyl: LogP 0.90, TPSA 41.13 Ų
Lower predicted lipophilicity may support solubility‑sensitive fragment screening.
In silico prediction; experimental validation advised.
Medicinal Chemistry Drug Discovery Fragment-Based Screening

Hydrogen Bonding and Molecular Flexibility

8-Methyl-1,5-diazecan-2-one possesses 2 hydrogen bond donors and 2 hydrogen bond acceptors . This profile is distinct from related compounds like the parent 1,5-diazecan-2-one (C8H16N2O, MW 156.23), which also has 2 H-bond donors and acceptors but lacks the steric and lipophilic influence of the methyl group. Furthermore, the calculated number of rotatable bonds for the 8-methyl analog is 0 , suggesting a highly constrained ring system. This conformational rigidity is a hallmark of the 1,5-diazocan-2-one class and is proposed to be essential for mimicking peptide secondary structures in biological targets [2].

H‑Bond Donors / Acceptors & Flexibility
Class‑level
H‑Bond Donors: 2; Acceptors: 2; Rotatable Bonds: 0
Rigid scaffold with defined H‑bond network may support peptidomimetic SAR studies.
Parent scaffold shares similar H‑bond profile but lacks 8‑methyl steric influence.
Medicinal Chemistry Drug Design ADME

8-Methyl-1,5-diazecan-2-one Research Applications


Hydrophilic Fragment for FBLD

Based on its low predicted LogP (0.5122) relative to dimethylated analogs (LogP: 0.9023) [REFS-1, REFS-2], 8-Methyl-1,5-diazecan-2-one is a preferred starting point for fragment-based screening campaigns. Its improved predicted solubility profile reduces the risk of assay interference from aggregation or precipitation, a common pitfall with lipophilic fragments. The compound's rigid, low-molecular-weight core and balanced H-bonding capacity align with the 'Rule of Three' for fragment libraries, making it an efficient tool for identifying novel ligand-protein interactions via biophysical methods (e.g., SPR, NMR) or high-concentration biochemical screens.

1,5-Diazocan-2-one Peptidomimetic Diversification

The 1,5-diazocan-2-one scaffold is an established pharmacophore in the development of conformationally-constrained peptidomimetics, including selective caspase-1 inhibitors and Smac mimetics with anti-inflammatory and anticancer potential [1]. 8-Methyl-1,5-diazecan-2-one serves as a specific and more hydrophilic entry point into this chemical space. The single methyl group at the 8-position provides a defined vector for introducing steric bulk and modulating lipophilicity, distinguishing it from the parent scaffold. Researchers can use this compound as a core to explore structure-activity relationships (SAR) around a validated peptidomimetic template.

Application
Selection Property
Validation Focus
Fragment-based screening
Predicted lipophilicity profile
Solubility and aggregation control in fragment screens
Peptidomimetic SAR studies
Conformational constraint with 8‑methyl modulation
Caspase‑1 and Smac mimetic activity profiling in inflammatory and apoptosis models

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29 linked technical documents
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